![molecular formula C7H14ClNO2 B6603566 rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride CAS No. 1195214-61-9](/img/structure/B6603566.png)
rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride
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Overview
Description
Rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride (Rac-2-CPA HCl) is an organic compound that is commonly used in scientific research. Rac-2-CPA HCl is a chiral molecule, meaning that it has two mirror-image forms (enantiomers). It is used in a variety of applications, including biochemical and physiological studies, drug development, and as a reagent in organic synthesis.
Scientific Research Applications
Rac-2-CPA HCl is used in a variety of scientific research applications. It is used in biochemical and physiological studies as a chiral reagent for the determination of enantiomeric purity of drugs and other compounds. It is also used in drug development as a chiral selector for the resolution of racemic mixtures. In addition, Rac-2-CPA HCl is used as a reagent in organic synthesis for the preparation of chiral compounds.
Mechanism of Action
Rac-2-CPA HCl is an organic compound that acts as a chiral selector in biochemical and physiological studies. It binds to the active site of an enzyme, which induces a conformational change in the enzyme. This conformational change results in the preferential binding of one enantiomer of the compound over the other. This allows for the separation and purification of the desired enantiomer.
Biochemical and Physiological Effects
Rac-2-CPA HCl has been used in a variety of biochemical and physiological studies. It has been used to study the effects of enantiomeric purity on the activity of enzymes, as well as the effects of chiral compounds on the activity of proteins and other biological molecules. In addition, Rac-2-CPA HCl has been used to study the effects of chiral compounds on the absorption and metabolism of drugs.
Advantages and Limitations for Lab Experiments
Rac-2-CPA HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. It is also easy to use, and it can be used to separate and purify rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride. However, it is important to note that Rac-2-CPA HCl is not a perfect chiral selector and may not be suitable for all experiments.
Future Directions
The use of Rac-2-CPA HCl in scientific research is expected to continue to grow in the future. It has potential applications in drug development, as a chiral selector for the resolution of racemic mixtures. In addition, it could be used to study the effects of enantiomeric purity on the activity of enzymes, as well as the effects of chiral compounds on the activity of proteins and other biological molecules. Furthermore, Rac-2-CPA HCl could be used to study the effects of chiral compounds on the absorption and metabolism of drugs. Finally, Rac-2-CPA HCl could be used in the synthesis of novel chiral compounds.
Synthesis Methods
Rac-2-CPA HCl is synthesized through a multi-step process. The first step is the condensation of cyclopentanone and 2-aminoethanol, which yields a compound known as cyclopentylidene-2-aminoethanol. This compound is then oxidized with hydrogen peroxide to form rac-2-hydroxy-2-aminocyclopentanoic acid. This compound is then treated with hydrochloric acid to form rac-2-CPA HCl.
properties
IUPAC Name |
2-[(1R,2R)-2-aminocyclopentyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWTTUUAOPHGL-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride |
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